4-cyclopropyl-3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
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Description
4-cyclopropyl-3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H22Cl2N4O3 and its molecular weight is 425.31. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Studies
Research on related compounds such as 1,2,4-triazole derivatives and cyclopropane-containing molecules highlights the potential of "4-cyclopropyl-3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one" in chemical synthesis and structural analysis. For instance, studies on the reactivity of cyclopropane derivatives and the synthesis of 1,2,4-triazoles provide insights into the methods for constructing complex heterocyclic frameworks and analyzing their structural configurations using spectroscopic and X-ray diffraction techniques (Jończyk & Kmiotek-Skarżyńska, 1992; Şahin et al., 2014).
Antimicrobial Activity Exploration
The structural motif of the compound suggests potential antimicrobial activity, given the historical synthesis and evaluation of 1,2,4-triazole derivatives for such purposes. Research on similar molecules has shown that modifications of the triazole ring and the introduction of specific substituents can lead to compounds with significant antimicrobial properties. This implies that "this compound" could be a candidate for antimicrobial activity screening (Bektaş et al., 2007).
Bioactive Heterocycle Development
The molecule's complexity and the presence of bioactive moieties such as the 1,2,4-triazole ring and dichlorophenoxy group suggest its utility in developing new bioactive heterocycles. The synthesis and crystal structure studies of similar compounds have provided valuable insights into the design and characterization of novel heterocyclic compounds with potential biological importance (Thimmegowda et al., 2009).
Properties
IUPAC Name |
4-cyclopropyl-5-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N4O3/c1-23-19(27)25(14-3-4-14)18(22-23)12-6-8-24(9-7-12)17(26)11-28-16-5-2-13(20)10-15(16)21/h2,5,10,12,14H,3-4,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYCEZFPODIOQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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